N-(2,4-dimethoxyphenyl)naphthalene-2-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)naphthalene-2-carboxamide is an organic compound with the molecular formula C19H17NO3. It is characterized by the presence of a naphthalene ring bonded to a carboxamide group, which is further substituted with a 2,4-dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)naphthalene-2-carboxamide typically involves the reaction of 2-naphthoic acid with 2,4-dimethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)naphthalene-2-carboxamide
- N-(3,4-dimethoxyphenyl)naphthalene-2-carboxamide
- N-(2,4-dimethoxyphenyl)benzamide
Uniqueness
N-(2,4-dimethoxyphenyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H17NO3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H17NO3/c1-22-16-9-10-17(18(12-16)23-2)20-19(21)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,1-2H3,(H,20,21) |
InChI Key |
ZKRLAWDPCNEVMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)OC |
Origin of Product |
United States |
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